molecular formula C8H13ClN2O B6169867 2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride CAS No. 2413899-26-8

2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6169867
CAS No.: 2413899-26-8
M. Wt: 188.7
InChI Key:
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Description

2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-methoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the final pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2413899-26-8

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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